

# Technical Guide: 3-Chloro-5-hydroxybenzoic Acid

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## Compound of Interest

Compound Name: 3-Chloro-5-hydroxybenzoic Acid

Cat. No.: B1664645

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CAS Number: 53984-36-4

In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **3-Chloro-5-hydroxybenzoic acid**, a versatile organic compound with significant applications in pharmaceutical and agricultural research. It serves as a selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor, making it a valuable tool for studying metabolic pathways and developing novel therapeutics.

## Core Compound Properties

**3-Chloro-5-hydroxybenzoic acid** is a halogenated derivative of hydroxybenzoic acid. Its chemical structure and properties are summarized below.

Property	Value
CAS Number	53984-36-4[1][2][3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClO <sub>3</sub> [1][3]
Molecular Weight	172.57 g/mol [1][2][3]
Appearance	Off-white to white or beige solid, powder, or crystal[1][2]
Purity	≥95% (HPLC), ≥97% (HPLC), >98.0% (GC)[1][2]
Melting Point	244.0 to 248.0 °C
Solubility	Soluble in DMSO (e.g., 15 mg/mL)[2]
Storage Conditions	Store at 0-8 °C or room temperature[1][2]
SMILES String	<chem>Oc1cc(Cl)cc(c1)C(O)=O</chem> [2]
InChI Key	RJOLIYHZZKAIET-UHFFFAOYSA-N[2]

## Biological Activity and Applications

**3-Chloro-5-hydroxybenzoic acid** is a potent and selective agonist of the lactate receptor GPR81.[2][6][7] This activity makes it a significant molecule for research in metabolic diseases.

### Key Biological Activities:

- Selective GPR81 Agonist:** It selectively activates GPR81, a receptor involved in the regulation of lipolysis.[2][7] The activation of GPR81 in adipose tissue leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits lipolysis.[8]
- Antilipolytic Effects:** By activating GPR81, the compound has been shown to reduce the release of free fatty acids from adipocytes.[6] In vivo studies in mouse models of obesity have demonstrated significant reductions in free fatty acids, with a minimum efficacious dose of 30 mg/kg.[6]

- **Potential Therapeutic Agent:** Its ability to modulate lipid metabolism without the flushing side effects associated with other lipid-lowering agents like niacin (which acts on the related GPR109a receptor) makes it an attractive candidate for the treatment of dyslipidemia.[2]

Table of GPR81 Agonist Potency (EC<sub>50</sub>):

Species	EC <sub>50</sub> (μM)
Human	16
Monkey	17
Dog	67
Rat	7
Mouse	22
Hamster	27

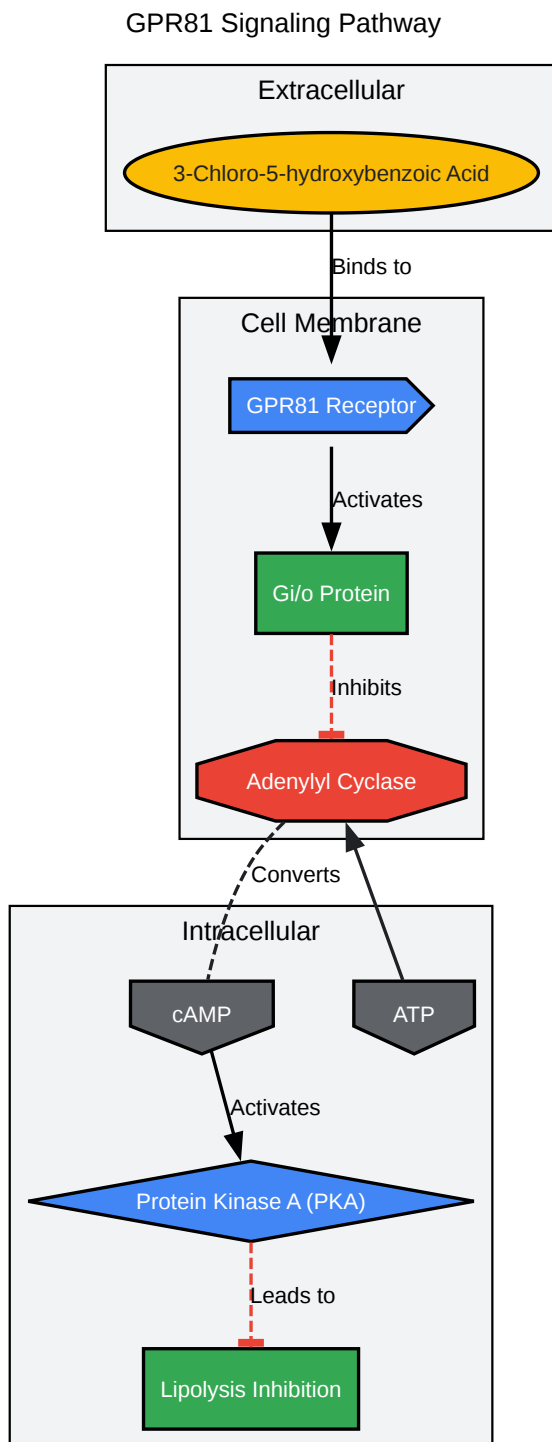
Source: MedchemExpress, Selleck Chemicals[6]

#### Primary Applications:

- **Pharmaceutical Research:** Serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications.[4]
- **Agrochemical Development:** Utilized in the formulation of herbicides and fungicides.[4]
- **Biochemical Research:** Employed to study enzyme activity and metabolic pathways, particularly those related to GPR81 signaling.[4]
- **Analytical Chemistry:** Used as a reagent in various analytical methods.[4]

## Signaling Pathway and Experimental Workflows

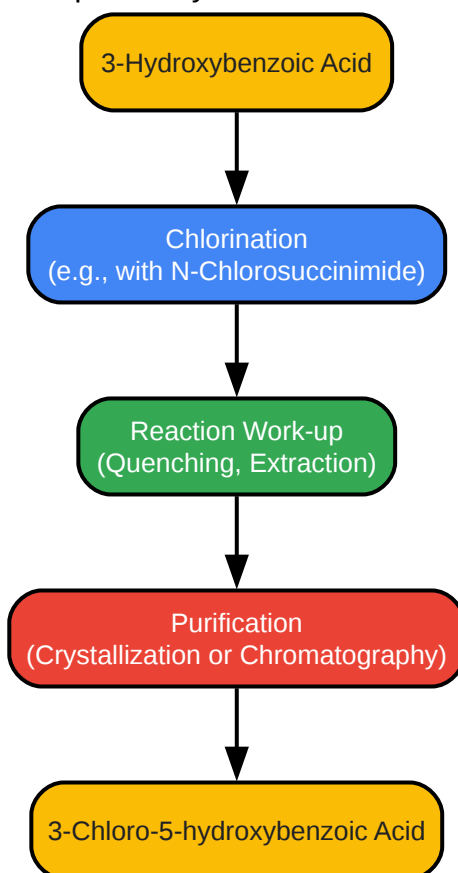
The following diagrams illustrate the GPR81 signaling pathway and a proposed experimental workflow for assessing the compound's activity.



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Caption: GPR81 activation by **3-Chloro-5-hydroxybenzoic Acid** inhibits adenylyl cyclase, reducing cAMP and lipolysis.

#### Proposed Synthesis Workflow



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Caption: A plausible synthetic route to **3-Chloro-5-hydroxybenzoic Acid** from 3-hydroxybenzoic acid.

## Experimental Protocols

### Proposed Synthesis of 3-Chloro-5-hydroxybenzoic Acid

While a specific published protocol for the direct synthesis is not readily available, a plausible method involves the electrophilic chlorination of 3-hydroxybenzoic acid. The hydroxyl and

carboxylic acid groups are meta-directing, but the hydroxyl group is a stronger activator, suggesting that chlorination would likely occur at positions 2, 4, or 6. Selective chlorination at the 5-position may require a multi-step synthesis involving protecting groups or starting from a different precursor. A potential route could be adapted from the chlorination of similar phenolic compounds.<sup>[9]</sup>

#### Materials:

- 3-Hydroxybenzoic acid
- N-Chlorosuccinimide (NCS) or other suitable chlorinating agent
- Anhydrous solvent (e.g., acetonitrile, dichloromethane)
- Inert gas atmosphere (e.g., nitrogen or argon)
- Standard glassware for organic synthesis

#### Procedure:

- Dissolve 3-hydroxybenzoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath.
- Add the chlorinating agent (e.g., NCS) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).
- Perform an aqueous work-up, extracting the product into an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by recrystallization or column chromatography to yield **3-Chloro-5-hydroxybenzoic acid**.

## GPR81 Agonist Activity Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the agonist activity of **3-Chloro-5-hydroxybenzoic acid** at the GPR81 receptor by measuring the inhibition of forskolin-stimulated cAMP production.[\[10\]](#)[\[11\]](#)

### Materials:

- A cell line stably expressing human GPR81 (e.g., CHO-K1 or HEK293 cells)
- Cell culture medium and supplements
- Forskolin
- **3-Chloro-5-hydroxybenzoic acid**
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
- Multi-well assay plates (e.g., 96- or 384-well)

### Procedure:

- Cell Seeding: Seed the GPR81-expressing cells into multi-well plates at an appropriate density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **3-Chloro-5-hydroxybenzoic acid** in assay buffer. Also, prepare a solution of forskolin at a concentration known to elicit a submaximal stimulation of cAMP production (e.g., EC<sub>80</sub>).
- Assay: a. Wash the cells with assay buffer. b. Add the serially diluted **3-Chloro-5-hydroxybenzoic acid** to the wells and incubate for a short period. c. Add the forskolin solution to all wells except the negative control. d. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

- cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the log concentration of **3-Chloro-5-hydroxybenzoic acid**. Fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value, which represents the concentration of the compound that causes a 50% inhibition of the forskolin-stimulated cAMP response.

## In Vivo Lipolysis Assay in a Mouse Model

This protocol outlines a method to assess the antilipolytic effects of **3-Chloro-5-hydroxybenzoic acid** in vivo by measuring plasma free fatty acid (FFA) levels in mice.[\[6\]](#)

Materials:

- Male C57BL/6J mice on a high-fat diet
- **3-Chloro-5-hydroxybenzoic acid**
- Vehicle control (e.g., 0.5% methylcellulose)
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- Free fatty acid quantification kit

Procedure:

- Acclimatization and Dosing: Acclimatize the mice and fast them overnight. Administer **3-Chloro-5-hydroxybenzoic acid** orally at various doses (e.g., 30, 100, and 300 mg/kg) or the vehicle control.
- Blood Collection: At specified time points post-dosing (e.g., 1, 2, 4 hours), collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) into EDTA-coated tubes.
- Plasma Separation: Centrifuge the blood samples to separate the plasma.



- **FFA Quantification:** Measure the concentration of free fatty acids in the plasma samples using a commercial quantification kit.
- **Data Analysis:** Compare the plasma FFA levels in the compound-treated groups to the vehicle-treated group at each time point. A significant reduction in FFA levels indicates an *in vivo* antilipolytic effect.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of **3-Chloro-5-hydroxybenzoic acid**.

### Instrumentation and Conditions:

- **HPLC System:** A standard HPLC system with a UV detector.
- **Column:** A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- **Mobile Phase:** A gradient of acetonitrile and water with 0.1% formic acid.
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** Determined by UV-Vis spectrophotometry (typically around 220-300 nm for benzoic acid derivatives).
- **Injection Volume:** 10  $\mu$ L.

### Procedure:

- **Standard Preparation:** Prepare a stock solution of **3-Chloro-5-hydroxybenzoic acid** in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.
- **Sample Preparation:** Dissolve the sample containing **3-Chloro-5-hydroxybenzoic acid** in the mobile phase and filter through a 0.45  $\mu$ m syringe filter.
- **Analysis:** Inject the standards and samples onto the HPLC system.

- Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of **3-Chloro-5-hydroxybenzoic acid** in the samples by interpolating their peak areas from the calibration curve.

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